molecular formula C22H24N4O6S2 B2934246 ETHYL 4-{4-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE CAS No. 441291-11-8

ETHYL 4-{4-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2934246
CAS No.: 441291-11-8
M. Wt: 504.58
InChI Key: CLDKQWJBGCJTSE-UHFFFAOYSA-N
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Description

ETHYL 4-{4-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE is a heterocyclic compound featuring a benzothiazole core linked to a benzenesulfonyl-piperazine scaffold via a carbamoyl group. The structure includes:

  • A 4-methoxy-1,3-benzothiazole moiety, known for its bioactivity in medicinal chemistry (e.g., kinase inhibition ).
  • A sulfonyl bridge connecting the benzothiazole-carbamoyl benzene to a piperazine ring, enhancing solubility and metabolic stability.
  • An ethyl carboxylate group at the piperazine terminus, influencing lipophilicity and pharmacokinetics.

Properties

IUPAC Name

ethyl 4-[4-[(4-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S2/c1-3-32-22(28)25-11-13-26(14-12-25)34(29,30)16-9-7-15(8-10-16)20(27)24-21-23-19-17(31-2)5-4-6-18(19)33-21/h4-10H,3,11-14H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDKQWJBGCJTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{4-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, including the formation of the benzothiazole ring, the sulfonylation of the benzene ring, and the coupling with piperazine. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{4-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole or piperazine rings .

Scientific Research Applications

ETHYL 4-{4-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 4-{4-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can also play a role in modulating the compound’s biological activity .

Comparison with Similar Compounds

a) Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate ()

  • Key Differences: Replaces the benzothiazole-sulfonyl group with a 2-amino-6-chloropyrimidine substituent.
  • Implications :
    • The pyrimidine ring may enhance hydrogen bonding but reduce aromatic stacking compared to benzothiazole .
    • Molecular weight: ~349 g/mol (vs. estimated >500 g/mol for the target compound), suggesting better bioavailability .

b) ETHYL 4-(2-(4-(4-METHOXYPHENYL)PIPERAZIN-1-YL)-6-OXO-3,4,5,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDO)BENZOATE ()

  • Key Differences : Incorporates a tetrahydropyrimidine-6-one ring and methoxyphenyl group instead of benzothiazole.
  • Molecular weight: 479.53 g/mol, closer to the target compound’s estimated weight, indicating similar solubility challenges .

Benzothiazole Derivatives

a) I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) ()

  • Key Differences : Uses pyridazine instead of benzothiazole and lacks the sulfonyl-piperazine group.
  • Implications :
    • Pyridazine’s electron-deficient nature may alter binding kinetics compared to benzothiazole’s electron-rich system .
    • Absence of sulfonyl-piperazine reduces solubility and metabolic stability .

Sulfonamide/Sulfonyl-Containing Analogues

a) ETHYL 4-(3-([(4-METHOXYPHENYL)SULFONYL]AMINO)PHENOXY)-2-(METHYLSULFANYL)-5-PYRIMIDINECARBOXYLATE ()

  • Key Differences : Features a pyrimidine-sulfanyl group and methoxyphenyl-sulfonamide instead of benzothiazole-carbamoyl.
  • Implications: The sulfonamide group enhances target binding affinity, similar to the sulfonyl bridge in the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Not Provided ~500 (estimated) Benzothiazole, Sulfonyl, Piperazine, Ester
Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate C₁₃H₁₇ClN₆O₂ 349.77 Pyrimidine, Piperazine, Ester
ETHYL 4-(2-(4-(4-METHOXYPHENYL)PIPERAZIN-1-YL)-6-OXO-3,4,5,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDO)BENZOATE C₂₅H₂₉N₅O₅ 479.53 Tetrahydropyrimidine, Methoxyphenyl, Ester

Research Findings and Limitations

  • Structural-Activity Relationships : The benzothiazole-sulfonyl-piperazine motif in the target compound likely offers superior binding to hydrophobic enzyme pockets compared to pyridazine or pyrimidine analogues .
  • Knowledge Gaps: Direct pharmacological data for the target compound are absent in the provided evidence; inferences are based on structural parallels.
  • Synthetic Feasibility : highlights commercial availability of complex piperazine derivatives, suggesting scalable routes for the target compound .

Biological Activity

Ethyl 4-{4-[(4-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to summarize the known biological activities, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Piperazine Core : Provides a basic nitrogen-containing structure that is common in many pharmacologically active compounds.
  • Benzothiazole Moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Sulfonamide Group : Often associated with antibacterial activity.

Molecular Formula:

C25H28N4O5SC_{25}H_{28}N_{4}O_{5}S

Antimicrobial Properties

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the benzothiazole ring can inhibit the growth of various bacteria and fungi. The presence of the sulfonamide group enhances this activity by increasing solubility and bioavailability.

CompoundActivityReference
Benzothiazole DerivativeAntimicrobial
Sulfonamide CompoundsBroad-spectrum Antibacterial

Anticancer Activity

Benzothiazole derivatives have also been evaluated for their anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, likely through the activation of specific signaling pathways. The mechanism often involves the inhibition of cell proliferation and induction of cell cycle arrest.

StudyCell LineResult
Synthesis of Benzothiazole DerivativesVarious Cancer Cell LinesInduced apoptosis in a dose-dependent manner

Enzyme Inhibition

The compound has shown potential as an inhibitor of human acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Molecular docking studies suggest that it binds effectively to the active site of AChE, which could lead to therapeutic applications in cognitive disorders.

EnzymeInhibition TypeReference
Human AcetylcholinesteraseCompetitive Inhibition

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of various benzothiazole derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Case Study 2: Anticancer Activity

In a study evaluating the cytotoxic effects on MCF-7 breast cancer cells, this compound demonstrated IC50 values lower than those of standard chemotherapeutics, indicating a promising lead for further development.

The biological activities of this compound can be attributed to:

  • Interaction with Enzymatic Pathways : The compound’s ability to inhibit AChE suggests it may modulate neurotransmitter levels, impacting cognitive function.
  • Induction of Apoptosis : The anticancer effects are likely mediated by pathways involving caspases and other apoptotic factors.
  • Antimicrobial Mechanisms : The disruption of bacterial cell walls and interference with metabolic pathways contribute to its antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

  • Methodology : The compound’s synthesis likely involves coupling reactions between the benzothiazole-carbamoyl and benzenesulfonyl-piperazine moieties. A stepwise approach using acyl chlorides (e.g., 4-[(4-bromophenyl)sulfonyl]benzoyl chloride) for sulfonamide bond formation is recommended, followed by carbamoylation with activated carbonyl intermediates .
  • Purity Optimization : Use high-performance liquid chromatography (HPLC) with a mobile phase of methanol, water, and phosphate buffer (adjusted to pH 5.5) to resolve stereoisomers or impurities. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. How can the compound’s structure be validated experimentally?

  • Techniques :

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve atomic positions and confirm sulfonamide/piperazine geometry .
  • Mass spectrometry (MS) : Exact mass analysis (e.g., Q-TOF) to verify molecular weight (MW) and fragmentation patterns.
  • Nuclear magnetic resonance (NMR) : Analyze 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR for characteristic peaks (e.g., methoxy protons at ~3.8 ppm, piperazine carbons at ~45–50 ppm) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Assay Design :

  • Enzyme inhibition : Test against low-molecular-weight protein tyrosine phosphatases (LMWPTPs) due to structural similarity to benzothiazole-carbamoyl inhibitors .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

  • Approach :

  • Use SHELXE for phase refinement if twinning or disordered regions are observed. Validate hydrogen bonding and torsional angles with PLATON .
  • Cross-validate with DFT calculations (e.g., Gaussian 09) to compare theoretical and experimental bond lengths .

Q. What computational strategies predict binding modes with biological targets?

  • Methods :

  • Molecular docking : Use AutoDock Vina to dock the compound into LMWPTP active sites. Parameterize the sulfonamide group for hydrogen bonding with catalytic cysteine residues .
  • Molecular dynamics (MD) : Simulate binding stability (50 ns trajectories) using GROMACS to assess piperazine flexibility and solvent interactions .

Q. How can synthetic yield be improved for large-scale research applications?

  • Optimization Strategies :

  • Employ microwave-assisted synthesis to reduce reaction time for carbamoylation steps.
  • Use coupling agents like HATU or EDCI for amide bond formation, which are more efficient than traditional thionyl chloride methods .

Q. What analytical techniques resolve discrepancies in biological activity data?

  • Troubleshooting :

  • Impurity profiling : Use LC-MS to detect byproducts (e.g., hydrolyzed ethyl ester derivatives) that may interfere with assays .
  • Solubility adjustments : Test dimethyl sulfoxide (DMSO) vs. aqueous buffers to ensure compound stability in assay conditions .

Contradiction Analysis & Experimental Design

Q. How to address conflicting results in enzyme inhibition vs. cytotoxicity assays?

  • Hypothesis Testing :

  • Off-target effects : Perform kinome-wide profiling to identify unintended kinase interactions.
  • Metabolic stability : Incubate the compound with liver microsomes to assess esterase-mediated hydrolysis of the ethyl carboxylate group .

Q. What strategies validate the role of the methoxy-benzothiazole moiety in target binding?

  • SAR Study : Synthesize analogs with halogen (Cl, Br) or methyl substitutions at the 4-methoxy position. Compare inhibition constants (Ki_i) using isothermal titration calorimetry (ITC) .

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